molecular formula C18H16Cl2N2O2 B2808952 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine CAS No. 331950-25-5

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine

Cat. No.: B2808952
CAS No.: 331950-25-5
M. Wt: 363.24
InChI Key: GGTSUOKNSLSQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine ( 331950-25-5) is a high-value piperazine derivative offered as a key chemical building block for research and development in medicinal chemistry . This compound features a molecular formula of C18H16Cl2N2O2 and a molecular weight of 363.200 g/mol . Piperazine scaffolds are of significant interest in drug discovery, and related compounds have been investigated as core structures in the synthesis of novel molecules with positive inotropic activity for potential cardiovascular research . As a sophisticated organic intermediate, it is essential for constructing complex pharmacologically relevant compounds. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can access detailed specifications and request this chemical from specialized suppliers .

Properties

IUPAC Name

[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c19-14-6-7-15(16(20)12-14)18(24)22-10-8-21(9-11-22)17(23)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTSUOKNSLSQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine typically involves the reaction of 4-benzoyl-piperazine with 2,4-dichlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Activity and Stability

Halogenation Patterns
  • 1-(2,4-Dichlorobenzoyl)piperazine (CAS 563538-34-1): Structure: Lacks the additional benzoyl group at the 1-position. Properties: Molecular weight 259.13 g/mol; crystallizes in orthorhombic/monoclinic systems . Activity: Halogenation at 2,4-positions is critical for maintaining antiviral activity. Substitution with fluorine or nitro groups abolishes activity, as seen in SARS-CoV-2 inhibitors (e.g., GB-16, GB-17) .
  • 1-(2,4-Dichlorobenzoyl)-4-(3,4-dichlorophenyl)piperazine :

    • Structure : Contains dual chloro-substituted aryl groups.
    • Properties : Molecular weight 401.99 g/mol; higher lipophilicity due to additional chlorines .
    • Activity : Increased halogenation may enhance target binding but reduce solubility, requiring formulation optimization.
Benzoyl vs. Other Acyl Groups
  • 1-Benzoyl-4-(4-nitrophenyl)piperazine :

    • Structure : Nitro group at the para position of the benzoyl substituent.
    • Properties : Crystallizes in orthorhombic Pna21 space group; nitro groups introduce strong electron-withdrawing effects .
    • Activity : Nitro groups are associated with redox activity but may increase toxicity.
  • 1-(4-Bromobenzoyl)-4-phenylpiperazine: Structure: Bromine substituent at the para position. Properties: Bromine’s larger atomic radius influences steric interactions in crystal packing (monoclinic P21 space group) .

Pharmacological Relevance

  • Cyclizine (1-Benzhydryl-4-methylpiperazine) :

    • Structure : Bulky benzhydryl group instead of benzoyl.
    • Activity : Antihistamine; demonstrates how bulky substituents can redirect activity from antiviral to CNS applications .
  • Elopiprazole (1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)pyrrol-2-yl]methyl]piperazine) :

    • Structure : Benzofuranyl and fluorophenylpyrrolyl substituents.
    • Activity : Antipsychotic; highlights the role of heterocyclic moieties in CNS drug design .

Physicochemical and Crystallographic Properties

Compound Molecular Formula Molecular Weight (g/mol) Crystal System Space Group Key Substituents
1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine C₁₈H₁₅Cl₂N₂O₂ 369.23 (calculated) Not reported Dual benzoyl, 2,4-Cl on one
1-(2,4-Dichlorobenzoyl)piperazine C₁₁H₁₂Cl₂N₂O 259.13 Orthorhombic/Monoclinic Pna21/P21 Single 2,4-Cl benzoyl
1-Benzoyl-4-(4-nitrophenyl)piperazine C₁₇H₁₇N₃O₃ 311.34 Orthorhombic Pna21 4-Nitro substituent

Key Research Findings

  • Antiviral Activity : Piperazines with 2,4-dichlorobenzoyl groups show promise in SARS-CoV-2 inhibition, but activity is lost when linked via sulfonamide or with fluorine substitution .
  • Structural Stability : Crystallographic studies reveal that substituents like nitro or bromine significantly alter packing efficiency and solubility .
  • Therapeutic Potential: Dual benzoyl groups may enhance binding to targets like dopamine receptors or viral proteases, though this requires validation .

Biological Activity

1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, focusing on its interactions with various receptors and its implications in therapeutic applications, particularly in the fields of oncology and psychiatry.

Chemical Structure and Synthesis

The compound is a derivative of piperazine, characterized by the presence of two benzoyl groups, one of which is substituted with dichlorine. The synthesis typically involves acylation reactions that yield high-purity products suitable for biological evaluation.

Antipsychotic Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant binding affinity to dopamine receptors, particularly the D3 subtype. This receptor is implicated in neuropsychiatric disorders such as schizophrenia. Modifications to the piperazine structure have been shown to enhance selectivity and potency against D3 receptors, suggesting potential antipsychotic applications .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects. In vitro studies have demonstrated that similar piperazine derivatives possess both antibacterial and antifungal activities.

Anticancer Activity

This compound has shown promise in cancer research. A series of piperazine derivatives were tested against various cancer cell lines, including liver (HepG2), breast (MCF7), and colon (HCT116) cancers. The results indicated significant cytotoxicity, with some compounds demonstrating IC50 values in the nanomolar range. Mechanistic studies suggest that these compounds induce apoptosis and inhibit cell cycle progression, making them potential candidates for further development as anticancer agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Dopamine Receptors : The compound's affinity for dopamine receptors suggests a role in modulating neurotransmission related to mood and psychotic disorders.
  • Enzymatic Inhibition : Its antimicrobial effects may result from the inhibition of enzymes critical for bacterial survival.
  • Apoptosis Induction : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

Case Studies and Research Findings

StudyFocusKey Findings
Antipsychotic EffectsEnhanced selectivity for D3 dopamine receptors; potential treatment for schizophrenia.
Anticancer ActivitySignificant cytotoxicity against HepG2 and MCF7 cell lines; induces apoptosis through microtubule synthesis inhibition.
Antimicrobial PropertiesDemonstrated effective inhibition of bacterial growth; mechanism involves enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzoyl-4-(2,4-dichlorobenzoyl)piperazine, and how can reaction intermediates be characterized?

  • The compound is typically synthesized via coupling reactions between substituted benzoyl chlorides and piperazine derivatives. For example, 1-aroyl-piperazines are prepared by reacting benzoic acids with N-(substituted-phenyl)piperazine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a coupling agent . Reaction progress is monitored via TLC (e.g., hexane/ethyl acetate systems), and intermediates are purified using silica gel chromatography. Structural confirmation employs IR, 1H^1H NMR, and GC-MS .

Q. How can purity and stability of this compound be assessed under varying storage conditions?

  • Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, and humidity) followed by HPLC or capillary electrophoresis (CE) with UV detection (e.g., 236 nm) to monitor degradation products . Purity is quantified using internal standards like p-tolylpiperazine (pTP) via validated CE or LC-MS methods .

Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological activity?

  • Receptor binding assays (e.g., serotonin 5-HT1A_{1A} or dopamine D3_3 receptors) are common. For example, functionalized piperazines are tested for receptor affinity using radioligand displacement assays . Cytotoxicity can be assessed via MTT assays on cancer cell lines, with IC50_{50} values calculated to prioritize lead compounds .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide the design of this compound derivatives with enhanced target selectivity?

  • Docking studies (e.g., AutoDock Vina) model interactions between the compound’s aroyl groups and target receptors (e.g., tyrosine kinases or GPCRs). For example, substituent orientation (coplanar vs. perpendicular aryl rings) influences binding to 5-HT1A_{1A} receptors . MD simulations (e.g., GROMACS) assess binding stability under physiological conditions .

Q. What structural modifications improve bioavailability while maintaining activity, and how are trade-offs analyzed?

  • Introducing hydrophilic groups (e.g., hydroxyl or sulfonyl) enhances solubility but may reduce receptor affinity. Beta-cyclodextrin inclusion complexes decrease toxicity but can lower activity, as seen in modified piperazines . Quantitative structure-activity relationship (QSAR) models predict optimal substituents by balancing logP, polar surface area, and steric effects .

Q. How do crystallographic studies resolve contradictions in reported biological activities of structurally similar piperazines?

  • X-ray crystallography reveals how supramolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) influence bioactivity. For example, disordered aroyl rings in halogenated derivatives (e.g., 2-chloro vs. 2-bromo) correlate with variations in serotonin reuptake inhibition . Hirshfeld surface analysis quantifies intermolecular interactions affecting stability and solubility .

Q. What analytical strategies differentiate between enantiomers or polymorphs of this compound?

  • Chiral HPLC with amylose-based columns separates enantiomers, while DSC and PXRD identify polymorphic forms. CE with cyclodextrin additives resolves stereoisomers, critical for optimizing pharmacokinetic profiles .

Methodological Insights from Evidence

  • Synthetic Optimization : Use of CuSO4_4/sodium ascorbate in "click chemistry" for triazole-functionalized piperazines improves yield and regioselectivity .
  • Data Contradiction : Piperazine-promoted CO2_2 capture shows high efficiency but faces solvent loss via evaporation; parametric analysis (e.g., flow rates, K2_2CO3_3 concentration) balances absorption capacity and stability .
  • Structural Analysis : Disorder in crystallographic sites (e.g., 2-chlorobenzoyl derivatives) necessitates refinement with occupancy constraints to resolve ambiguities in biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.